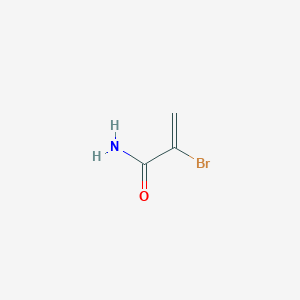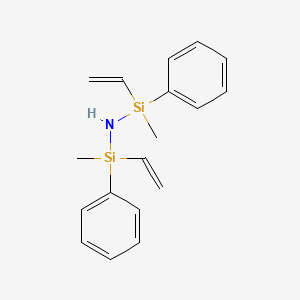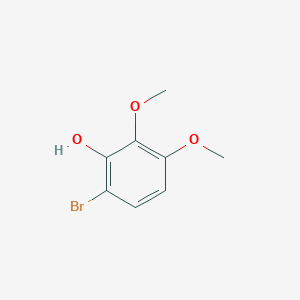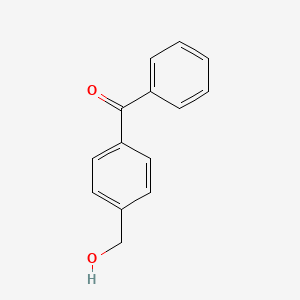
(4-(Hydroxymethyl)phenyl)(phenyl)methanone
Descripción general
Descripción
“(4-(Hydroxymethyl)phenyl)(phenyl)methanone” is a chemical compound with the molecular formula C14H12O2 . It is used for chemical probe synthesis and is a trifunctional building block that contains a light-activated benzophenone, alkyne tag, and hydroxyl synthetic handle .
Molecular Structure Analysis
The molecular structure of “(4-(Hydroxymethyl)phenyl)(phenyl)methanone” is represented by the InChI code: 1S/C14H12O2/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-9,15H,10H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-(Hydroxymethyl)phenyl)(phenyl)methanone” include a molecular weight of 212.244 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 384.1±25.0 °C at 760 mmHg, and a flash point of 164.0±15.8 °C . It has 2 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
Structural Characterization : The compound (4-Chloro-2-hydroxy-phenyl)-phenyl-methanone, a derivative of (4-(Hydroxymethyl)phenyl)(phenyl)methanone, has been synthesized and characterized using spectroscopic techniques and X-ray diffraction studies. This compound crystallizes in the orthorhombic crystal system and exhibits an intramolecular hydrogen bond (Zabiulla et al., 2016).
Synthesis of Derivatives : Synthesis of various derivatives, like (4-methoxy-phenyl)-[4-(4-methoxy-phenyl)-1-(1-phenylethylideneamino)-2-thioxo-1,2-dihydro-pyrimidin-5-yl]-methanone, has been explored, providing insights into the structural aspects and potential applications of such compounds (Akkurt et al., 2003).
Biological Applications
Inhibiting TGF-beta Signaling : Derivatives like [2-(4-quinolyloxy)phenyl]methanone have shown potential in inhibiting transforming growth factor-beta (TGF-beta) signaling, suggesting therapeutic applications in diseases where TGF-beta plays a role (Shimizu et al., 2008).
Antimicrobial Activity : Compounds like 4-(hydroxyldiphenyl methyl)piperidin-1-yl)(substituted phenyl)methanone derivatives have shown promising antimicrobial activities, indicating their potential use in developing new antimicrobial agents (Ramudu et al., 2017).
Chemical Properties and Reactions
Crystal Structure and Properties : The crystal structures of various derivatives have been extensively studied, providing valuable insights into the molecular conformations and interactions, which are crucial for understanding their chemical behavior and potential applications in material science and pharmaceuticals (Zang et al., 2007).
Synthesis Methods : Studies on novel synthesis methods for compounds like 1-Hydroxycyclohexyl phenyl methanone offer insights into efficient production techniques, which can be critical for industrial-scale production and applications in various fields (Lai Hu-qin, 2009).
Safety and Hazards
Mecanismo De Acción
Target of Action
(4-(Hydroxymethyl)phenyl)(phenyl)methanone is a trifunctional building block used for chemical probe synthesis
Mode of Action
The compound contains a light-activated benzophenone, alkyne tag, and hydroxyl synthetic handle . When appended to a ligand or pharmacophore through its hydroxyl linker, (4-(Hydroxymethyl)phenyl)(phenyl)methanone allows for UV light-induced covalent modification of a biological target .
Result of Action
The molecular and cellular effects of (4-(Hydroxymethyl)phenyl)(phenyl)methanone’s action would depend on the specific biological target it is appended to. Its primary function is to allow for UV light-induced covalent modification of a biological target , which could potentially alter the function of the target molecule.
Propiedades
IUPAC Name |
[4-(hydroxymethyl)phenyl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-9,15H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHGHGHCDSLOBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70522244 | |
| Record name | [4-(Hydroxymethyl)phenyl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70522244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Hydroxymethyl)phenyl)(phenyl)methanone | |
CAS RN |
81449-01-6 | |
| Record name | [4-(Hydroxymethyl)phenyl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70522244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


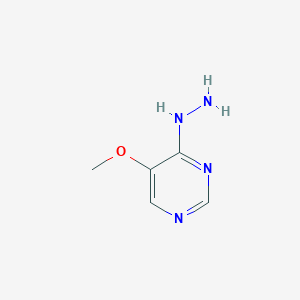
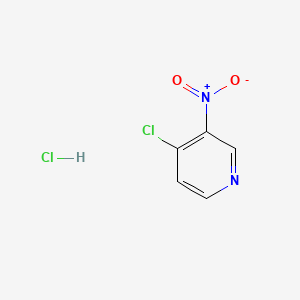

![Thieno[2,3-b]pyridin-5-ol](/img/structure/B1589956.png)





